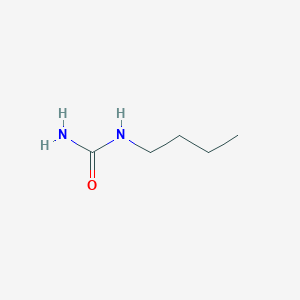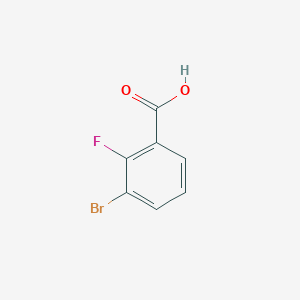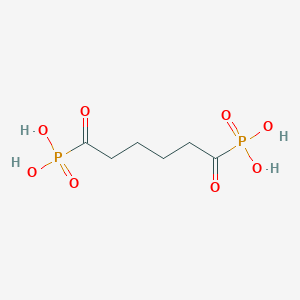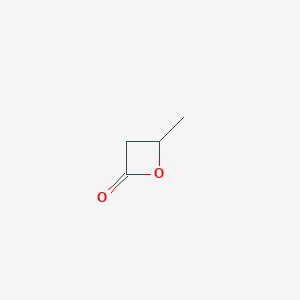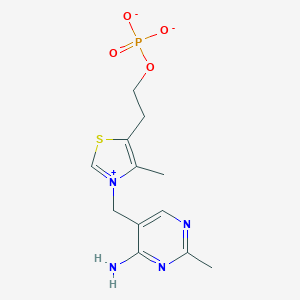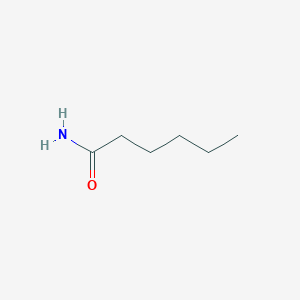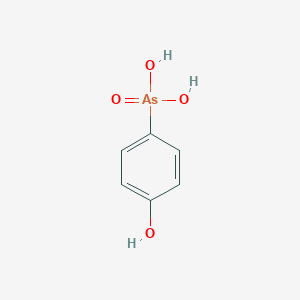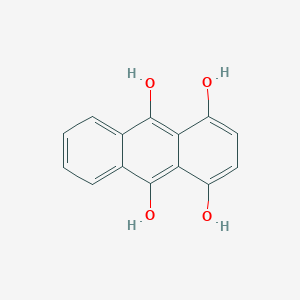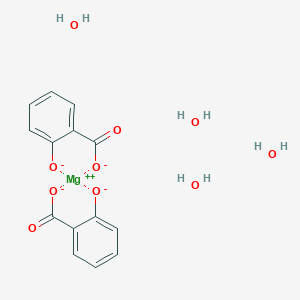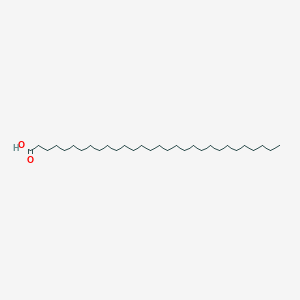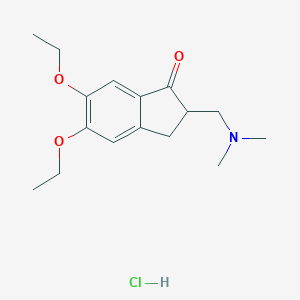
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride, also known as DMDD, is a chemical compound that has been used in scientific research for its pharmacological properties. DMDD is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a critical role in the packaging and release of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from synaptic vesicles in the brain.
Wirkmechanismus
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in neurotransmitter release and a subsequent reduction in synaptic transmission.
Biochemische Und Physiologische Effekte
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has been shown to reduce dopamine release in the striatum, a brain region involved in motor control and reward processing, and to decrease serotonin release in the hippocampus, a brain region involved in learning and memory. 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has also been shown to decrease locomotor activity and induce catalepsy in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a useful tool for investigating the role of VMAT2 in neurotransmitter release and related pathologies. However, 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has some limitations, including its relatively short half-life and potential for off-target effects on other transporters and receptors.
Zukünftige Richtungen
Future research on 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride could focus on developing more potent and selective VMAT2 inhibitors, as well as investigating the potential therapeutic applications of VMAT2 inhibition in neurological and psychiatric disorders. Other future directions could include studying the effects of VMAT2 inhibition on other neurotransmitter systems and investigating the potential for combination therapy with other drugs.
Synthesemethoden
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride can be synthesized via a multi-step process involving the condensation of 2,3-dihydro-1H-inden-1-one with 2-dimethylaminoethyl chloride, followed by the reaction with diethyl oxalate and hydrolysis of the resulting ester to yield 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has been used extensively in scientific research to investigate the role of VMAT2 in neurotransmitter release and related pathologies, such as Parkinson's disease, schizophrenia, and drug addiction. 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has also been used as a tool to study the effects of monoamine depletion on behavior and cognition in animal models.
Eigenschaften
CAS-Nummer |
137376-71-7 |
|---|---|
Produktname |
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride |
Molekularformel |
C16H24ClNO3 |
Molekulargewicht |
313.82 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-5,6-diethoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-19-14-8-11-7-12(10-17(3)4)16(18)13(11)9-15(14)20-6-2;/h8-9,12H,5-7,10H2,1-4H3;1H |
InChI-Schlüssel |
AXYNONIJPOHFIM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)CC(C2=O)CN(C)C)OCC.Cl |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)CC(C2=O)CN(C)C)OCC.Cl |
Synonyme |
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydr ochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)
